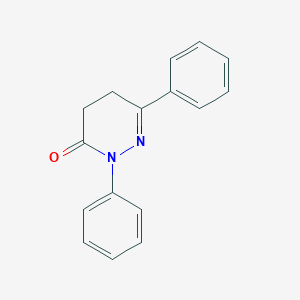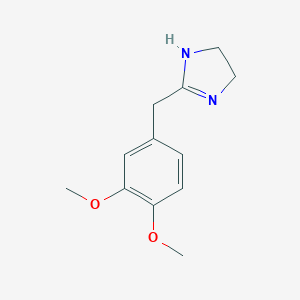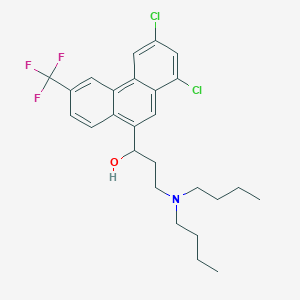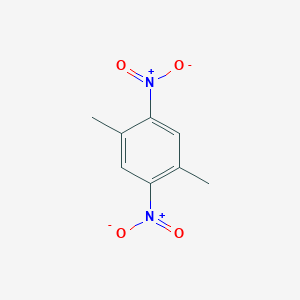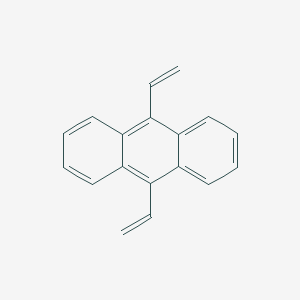![molecular formula C12H13N3O B180911 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- CAS No. 108061-50-3](/img/structure/B180911.png)
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its ability to interact with biological systems and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects.
Biochemical and Physiological Effects:
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication.
Advantages and Limitations for Lab Experiments
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, the compound also has some limitations, including its low solubility and poor bioavailability.
Future Directions
There are several future directions for research on 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-. Some of the possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand its interactions with biological targets.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential applications of the compound in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
4. Development of novel analogs of the compound with improved pharmacological properties.
5. Investigation of the potential use of the compound as a lead compound for drug discovery.
In conclusion, 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is a promising compound with potential applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- involves the reaction of indole-3-carboxylic acid with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving cyclization, reduction, and condensation to yield the final product.
Scientific Research Applications
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
properties
CAS RN |
108061-50-3 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C12H13N3O/c13-12(16)11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-10/h1-4,11,14-15H,5-6H2,(H2,13,16) |
InChI Key |
GEYNGARYCGPPKK-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






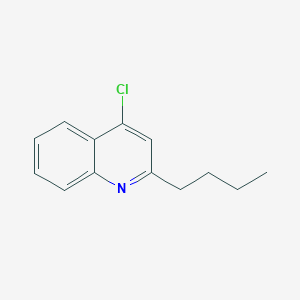
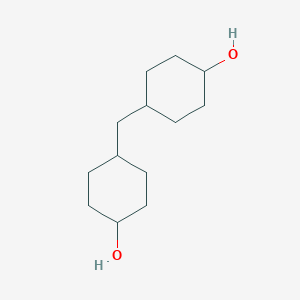
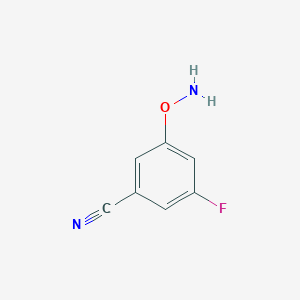
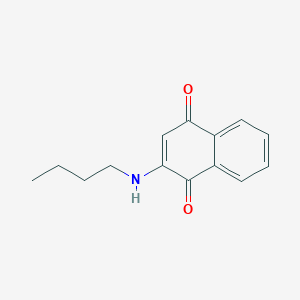
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
